8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one
Description
The compound 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, which is structurally related to urolithins, bioactive metabolites of ellagic acid . Its structure features a methoxy group at position 8 and a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at position 3 (Figure 1). This substituent introduces a ketone-linked ethoxy group with a 4-methoxyphenyl moiety, distinguishing it from simpler alkoxylated analogs.
Properties
IUPAC Name |
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-26-15-5-3-14(4-6-15)21(24)13-28-17-8-10-19-18-9-7-16(27-2)11-20(18)23(25)29-22(19)12-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNALSODQOYUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-6H-benzo[c]chromen-6-one with 4-methoxyphenylacetic acid under acidic conditions to form the desired product. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxoethoxy group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The 3-position substituent on the 6H-benzo[c]chromen-6-one scaffold significantly influences physicochemical and biological properties. Key analogs and their characteristics are summarized in Table 1 .
Table 1 : Structural and Physicochemical Properties of Selected 6H-Benzo[c]chromen-6-One Derivatives
Key Observations :
Melting Points : Alkyl-substituted derivatives (e.g., 2f) exhibit lower melting points than heterocyclic analogs (e.g., 2v), likely due to reduced crystallinity from flexible chains .
Synthetic Yields : Derivatives with bulky or heterocyclic substituents (e.g., 2v, 23%) are synthesized in lower yields compared to alkyl derivatives (e.g., 2f, 46%) due to steric hindrance .
PDE2 Inhibition :
- Alkyl Substituents : Derivatives with linear alkyl chains (e.g., pentyloxy in 2f) show enhanced PDE2 inhibition (IC₅₀: 3.67 µM), attributed to optimal hydrophobic interactions with the enzyme’s active site .
- Aromatic Substituents : Compounds with aromatic ketone groups (e.g., 4-methyl-3-(2-oxo-2-phenylethoxy), Table 1) exhibit moderate activity (IC₅₀ ~34 µM), suggesting bulkier groups may hinder binding .
- Reference Compound: BAY 60-7550, a known PDE2 inhibitor, has an IC₅₀ of 8.4 nM, underscoring the need for further optimization of benzo[c]chromen-6-one derivatives .
ERβ Selectivity :
- Hydroxyl Groups : Bis-hydroxylation at positions 3 and 8 is critical for ERβ affinity (e.g., ERβ IC₅₀ <10 nM with >100-fold selectivity over ERα) .
- Methoxy Groups : The target compound’s methoxy substituents may reduce ERβ binding compared to hydroxylated analogs but could improve metabolic stability .
Structure-Activity Relationship (SAR) Insights
Substituent Length : Five-carbon alkyl chains (e.g., pentyloxy in 2f) optimize PDE2 inhibition by balancing hydrophobicity and steric effects .
Electron-Withdrawing Groups : Ketone-containing substituents (e.g., 2-oxoethoxy in the target compound) may enhance electrophilic interactions but reduce solubility .
Aromatic vs. Aliphatic : Aromatic groups (e.g., pyrimidin-2-yloxy in 2v) improve π-π stacking but may limit membrane permeability compared to alkyl chains .
Biological Activity
8-Methoxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, a complex organic compound, belongs to the class of chromen derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H22O5. Its structure features a chromen core substituted with methoxy and oxoethoxy groups, which are believed to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22O5 |
| Molecular Weight | 378.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anti-inflammatory Effects
Research indicates that derivatives of benzo[c]chromen compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit the activation of inflammatory pathways such as NF-kB and STAT3. These pathways are crucial in mediating inflammatory responses in various diseases, including arthritis and neurodegenerative disorders .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of Alzheimer's disease (AD). In vitro studies demonstrated that the compound could reduce amyloid-beta (Aβ) accumulation and mitigate neuroinflammation in cultured neuronal cells. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with neuronal survival .
Anticancer Activity
Numerous studies have reported the anticancer effects of chromen derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, one study highlighted that similar compounds could downregulate oncogenic signaling pathways, leading to reduced tumor growth in xenograft models .
Case Studies
-
Study on Anti-inflammatory Activity :
- Objective : To evaluate the anti-inflammatory effects of 8-methoxy derivatives.
- Method : In vivo models were treated with the compound followed by assessment of inflammatory markers.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating potent anti-inflammatory activity.
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Neuroprotective Study :
- Objective : Investigate the effects on Aβ-induced neurotoxicity.
- Method : Cultured neurons were exposed to Aβ with and without treatment of the compound.
- Results : Treatment resulted in decreased neuronal death and lower levels of oxidative stress markers.
-
Anticancer Efficacy :
- Objective : Assess the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to evaluate cell viability post-treatment.
- Results : The compound exhibited dose-dependent cytotoxicity against cancer cells with IC50 values significantly lower than control treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
